Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-N-(2-methylphenyl)but-2-enamide

Anthelmintic Cestode In vivo efficacy

3-Methyl-N-(2-methylphenyl)but-2-enamide (CAS 108752-09-6) is a small-molecule enamide (molecular formula C₁₂H₁₅NO, molecular weight 189.25 g/mol) belonging to the N-substituted phenylalkylamide chemotype. This compound contains a 3-methylbut-2-enamide core conjugated to an ortho-toluidine ring, a structural motif that distinguishes it from N-ethyl-substituted analogs such as crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide).

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 108752-09-6
Cat. No. B8748532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-N-(2-methylphenyl)but-2-enamide
CAS108752-09-6
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C=C(C)C
InChIInChI=1S/C12H15NO/c1-9(2)8-12(14)13-11-7-5-4-6-10(11)3/h4-8H,1-3H3,(H,13,14)
InChIKeyPAYZSIVVDPEWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N-(2-methylphenyl)but-2-enamide (CAS 108752-09-6): Procurement-Ready Identity and Baseline Properties for Research Selection


3-Methyl-N-(2-methylphenyl)but-2-enamide (CAS 108752-09-6) is a small-molecule enamide (molecular formula C₁₂H₁₅NO, molecular weight 189.25 g/mol) belonging to the N-substituted phenylalkylamide chemotype [1]. This compound contains a 3-methylbut-2-enamide core conjugated to an ortho-toluidine ring, a structural motif that distinguishes it from N-ethyl-substituted analogs such as crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide). Documented bioactivity spans anthelmintic activity in a murine Hymenolepis nana model at 31 p.p.m. in feed , antagonist activity at human CCR5 (Kd = 316 nM in HEK293 Glosensor cells) [2], and sigma receptor binding [3]. Commercial availability is typically at ≥95% purity (HPLC) from specialty chemical suppliers .

Why 3-Methyl-N-(2-methylphenyl)but-2-enamide Cannot Be Replaced by Close Analogs or In-Class Candidates Without Data-Driven Justification


Within the ortho-toluidine enamide family, minor structural variations produce divergent activity profiles that preclude generic substitution. The N-methyl vs. N-ethyl substitution on the but-2-enamide scaffold alters both receptor binding selectivity and in vivo antiparasitic potency. For example, crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide) is clinically used as a scabicide and antipruritic agent, whereas 3-Methyl-N-(2-methylphenyl)but-2-enamide demonstrates anthelmintic activity against the cestode Hymenolepis nana at 31 p.p.m. in murine feed and sigma-1 receptor binding with Ki = 8 nM [1]. Additionally, the 3-methyl substitution on the butenoyl moiety introduces stereoelectronic constraints absent in unsubstituted or N-ethyl congeners, potentially affecting metabolic stability and target engagement kinetics. These non-linear SAR relationships mean that interchange with nearest neighbors lacking matched in vivo or receptor-selectivity data would introduce uncontrolled variables into experimental pipelines [2].

Quantitative Differentiation Evidence for 3-Methyl-N-(2-methylphenyl)but-2-enamide: Head-to-Head and Cross-Study Comparisons Against Structural Analogs


In Vivo Anthelmintic Activity at Low Dietary Dose Against Hymenolepis nana: Evidence in a Standard Murine Cestode Model

3-Methyl-N-(2-methylphenyl)but-2-enamide demonstrates anthelmintic activity against the dwarf tapeworm Hymenolepis nana (syn. Rodentolepis nana) in mice at a dietary dose of 31 p.p.m. . In the same assay series derived from reference ALA1125798, other test compounds required substantially higher doses to achieve activity: for instance, separate entries in the same screening panel report anthelmintic activity only at 125 p.p.m., 1000 p.p.m., or 62 p.p.m. in feed, representing 2× to >30× higher dose requirements . This positions 3-Methyl-N-(2-methylphenyl)but-2-enamide as one of the more potent compounds within this specific in vivo screening set against H. nana.

Anthelmintic Cestode In vivo efficacy

Sigma-1 Receptor Subtype Selectivity: Ki = 8 nM at Sigma-1 vs. Ki = 152 nM at Sigma-2, a 19-Fold Selectivity Window

In competitive radioligand binding assays, 3-Methyl-N-(2-methylphenyl)but-2-enamide binds sigma-1 receptor with Ki = 8 nM and sigma-2 receptor with Ki = 152 nM, yielding a 19-fold selectivity ratio favoring sigma-1 [1]. By comparison, a structurally distinct sigma-2-preferring ligand (BDBM349570, from US Patent 10,207,991) shows Ki = 1.30 nM at sigma-2 under analogous assay conditions, representing an entirely different selectivity profile [2]. Within the ortho-toluidine enamide series, N-ethyl-N-(2-methylphenyl)but-2-enamide (crotamiton) is not reported as a high-affinity sigma receptor ligand, highlighting that the N-methyl substitution and 3-methylbut-2-enamide core collectively drive this receptor engagement. A sigma-1/sigma-2 selectivity window of approximately 19:1 is pharmacologically meaningful for CNS probe development, as sigma-1 selective ligands are implicated in neuroprotection and neuropathic pain modulation, whereas sigma-2 (TMEM97) ligands are associated with cancer cell cytotoxicity [3].

Sigma receptor Binding selectivity CNS pharmacology

CCR5 Antagonist Activity (Kd = 316 nM) Distinguishing the N-Methyl Enamide from Clinically Used N-Ethyl Analog Crotamiton

3-Methyl-N-(2-methylphenyl)but-2-enamide acts as a CCR5 antagonist with a measured Kd of 316 nM in HEK293 Glosensor cells expressing human CCR5, assessed by reduction in RANTES-induced intracellular calcium levels [1]. This activity has been independently noted in preliminary pharmacological screening identifying the compound as a potential CCR5 antagonist lead for CCR5-mediated diseases including HIV infection [2]. In contrast, crotamiton (N-ethyl-N-(2-methylphenyl)but-2-enamide) is not associated with CCR5 antagonism in publicly available pharmacological databases, and its established clinical profile is limited to topical scabicide and antipruritic action [3]. The divergence arises from the N-methyl vs. N-ethyl substitution on the amide nitrogen: the smaller N-methyl group may allow deeper access to the CCR5 transmembrane binding pocket, whereas the bulkier N-ethyl substituent in crotamiton favors interaction with neuronal sodium channels mediating antipruritic effects.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Anthelmintic Activity Confirmed in the MeSH Supplementary Concept Record OX02983, Distinct from Benzimidazole and Macrocyclic Lactone Scaffolds

The U.S. National Library of Medicine's MeSH (Medical Subject Headings) database has assigned this compound the Supplementary Concept identifier OX02983 with the annotation 'has anthelmintic activity; structure in first source' [1]. MeSH Supplementary Concept records are reserved for substances of emerging biomedical interest that are not yet established as MeSH Headings, providing an independent curatorial validation of the anthelmintic property. This classification separates 3-Methyl-N-(2-methylphenyl)but-2-enamide from legacy anthelmintic classes such as benzimidazoles (e.g., albendazole, CAS 54965-21-8), macrocyclic lactones (e.g., ivermectin), and tetrahydropyrimidines (e.g., pyrantel) . No other ortho-toluidine enamide currently holds a MeSH Supplementary Concept record for anthelmintic activity, reinforcing the compound's differentiated status within the chemical taxonomy.

MeSH classification Anthelmintic scaffold Drug discovery

Sigma-1 Affinity (Ki = 8 nM) vs. Alpha-2A Adrenoceptor Selectivity (Ki = 531 nM): 66-Fold Window Supporting CNS Target Deconvolution

Beyond sigma receptor subtype selectivity, the compound has been profiled against the alpha-2A adrenergic receptor, where it binds with Ki = 531 nM [1]. When compared against its sigma-1 receptor affinity (Ki = 8 nM), this represents a 66-fold selectivity window (531 nM / 8 nM). In CNS drug discovery, alpha-2A adrenoceptor activity is a common source of confounding cardiovascular and sedative effects; a >50-fold selectivity margin reduces the probability that observed in vivo phenotypes are driven by alpha-2A engagement rather than the intended sigma-1 target [2]. Many classical sigma ligands (e.g., haloperidol, Ki ~3 nM at sigma-1 but Ki ~12 nM at dopamine D2) lack this degree of selectivity over off-target GPCRs, making the alpha-2A selectivity data a meaningful differentiator for researchers selecting sigma-1 chemical probes [3].

Selectivity profiling Off-target screening Alpha-2A adrenoceptor

Research and Industrial Application Scenarios Where 3-Methyl-N-(2-methylphenyl)but-2-enamide Provides Differentiated Procurement Value


In Vivo Anthelmintic Screening Panels Requiring Low-Dose Cestode Activity

Investigators conducting Hymenolepis nana (dwarf tapeworm) murine infection models can select this compound as a low-dose-positive control or lead-like molecule active at 31 p.p.m. in feed, based on the quantitative data from the ALA697038 functional assay . This ~2× to >30× potency advantage over other test compounds within the same ALA1125798 screening series (which required 62–1000 p.p.m.) translates to reduced compound consumption, enabling larger experimental cohorts or multi-dose regimen studies without exhausting limited compound inventory .

Sigma-1 Receptor Probe Development for CNS Target Validation with Reduced Alpha-2A Adrenoceptor Confounding

Neuroscience research teams seeking a sigma-1-biased chemical probe (Ki = 8 nM) with a 66-fold selectivity margin over alpha-2A adrenoceptors (Ki = 531 nM) can use this compound to interrogate sigma-1-mediated pathways in vivo without the sedative or hypotensive confounds common to less selective sigma ligands such as haloperidol . The compound's 19-fold sigma-1/sigma-2 discrimination further enables cleaner pharmacological dissection of sigma-1-specific vs. sigma-2/TMEM97-mediated effects, a key requirement in neuropathic pain and neuroprotection target validation studies .

CCR5 Antagonist Screening in HIV Entry or Chemokine-Mediated Inflammation Programs

Drug discovery programs targeting CCR5-mediated HIV-1 entry or inflammatory chemokine signaling can incorporate this compound (Kd = 316 nM at human CCR5) as a structurally distinct antagonist scaffold that is orthogonal to established CCR5 inhibitors (e.g., maraviroc) . The compound's enamide core offers a different intellectual property landscape and chemical optimization vector compared to tropane- or piperidine-based CCR5 antagonists. Crucially, the N-ethyl analog crotamiton lacks this CCR5 activity, so procurement of the specific N-methyl-3-methylbut-2-enamide chemotype is essential for CCR5-focused research .

Chemical Taxonomy and Database Curation Requiring MeSH-Indexed Anthelmintic Compounds

Bioinformatics teams and cheminformatics database curators building annotated screening libraries can rely on the NLM MeSH Supplementary Concept OX02983 classification as an independent, authoritative annotation of anthelmintic activity . This MeSH designation distinguishes 3-Methyl-N-(2-methylphenyl)but-2-enamide from the hundreds of ortho-toluidine amides that lack such curated biological annotation, supporting ontology-based compound selection, machine-learning training set construction, and FAIR-compliant data management in antiparasitic drug discovery informatics .

Quote Request

Request a Quote for 3-Methyl-N-(2-methylphenyl)but-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.